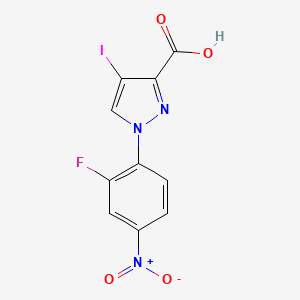

1-(2-(Furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-3-isopropylurea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

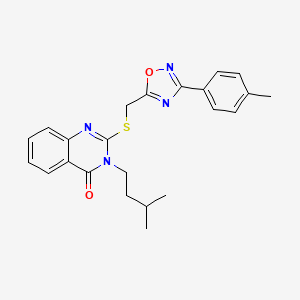

The molecular structure of this compound would include the urea backbone, with furan and thiophene rings attached. These rings could potentially participate in aromatic stacking interactions, which could influence the compound’s behavior in biological systems.Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, urea derivatives and heterocyclic compounds are known to participate in a variety of chemical reactions. For example, they can undergo electrophilic substitution, nucleophilic substitution, and coupling reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the furan and thiophen rings could increase its lipophilicity, which could influence its solubility and permeability .Scientific Research Applications

Photoinduced Oxidative Annulation A study by Jin Zhang et al. (2017) discusses a photoinduced direct oxidative annulation process involving 1-aryl-2-(furan/thiophen-2-yl)butane-1,3-diones, leading to the creation of highly functionalized polyheterocyclic compounds. This method does not require transition metals and oxidants, showcasing an efficient pathway to synthesize complex molecules (Zhang et al., 2017).

Dye-Sensitized Solar Cells Phenothiazine derivatives with furan as conjugated linkers were synthesized and demonstrated a significant improvement in solar energy-to-electricity conversion efficiency. This research by Se Hun Kim et al. (2011) highlights the potential of furan and thiophene derivatives in enhancing the performance of dye-sensitized solar cells (Kim et al., 2011).

Regiocontrolled Synthesis of γ-Hydroxybutenolides Vasiliki Kotzabasaki et al. (2016) describe the photooxygenation of 2-thiophenyl-substituted furans leading to the synthesis of γ-hydroxybutenolides, a process that demonstrates the versatility of furan and thiophene compounds in organic synthesis (Kotzabasaki et al., 2016).

One-Pot Synthesis of Heterocyclic Compounds A facile and efficient one-pot synthesis method was developed by Jin Zhang et al. (2018) for creating 3-(furan-2-yl)-4-hydroxy-2H-chromen-2-ones. This method avoids the use of expensive transition metals and simplifies purification processes, demonstrating the utility of furan derivatives in the efficient synthesis of complex molecules (Zhang et al., 2018).

Mechanism of Action

Safety and Hazards

Properties

IUPAC Name |

1-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]-3-propan-2-ylurea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3S/c1-10(2)16-13(17)15-9-14(18,11-5-7-20-8-11)12-4-3-6-19-12/h3-8,10,18H,9H2,1-2H3,(H2,15,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTQVEILBCMADPD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)NCC(C1=CSC=C1)(C2=CC=CO2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-methylbenzamido)-N-phenethyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2371456.png)

![5-(5,8-dioxo-2-propyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,3]diazepin-3-yl)-2-methoxy-N-(2-methylphenyl)benzenesulfonamide](/img/structure/B2371460.png)

![N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2371466.png)

![(3S,4R)-1-[(tert-butoxy)carbonyl]-4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pyrrolidine-3-carboxylic acid](/img/structure/B2371472.png)

![N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2371475.png)